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How to avoid aluminum etching during silicon
anisotropic etching with TMAH.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetramethylammonium

Cat. No.: B10760175

Technical Support Center: Silicon Anisotropic
Etching with TMAH

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address common issues encountered during silicon anisotropic etching with
Tetramethylammonium hydroxide (TMAH), specifically focusing on the prevention of
aluminum etching.

Troubleshooting Guides

Issue: Aluminum pads or interconnects are being etched
during silicon etching.

Root Cause Analysis: Standard TMAH solutions are highly corrosive to aluminum. To prevent
this, the etchant chemistry must be modified to passivate the aluminum surface.

Solution Workflow:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10760175?utm_src=pdf-interest
https://www.benchchem.com/product/b10760175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Troubleshooting & Optimization

Check Availability & Pricing

Troubleshooting Aluminum Etching

Start: Aluminum Etching Observed
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Action: Add an oxidizing agent like Ammonium Persulfate (APS) to the Si-doped TMAH. Was the silicon dissolved *before* the oxidizing agenta
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Caption: Troubleshooting workflow for aluminum etching in TMAH.
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Corrective Actions:

o Modify the TMAH Solution with Silicon or Silicic Acid: The primary method to prevent
aluminum etching is to add silicon or silicic acid to the TMAH solution.[1] This process is
often referred to as "doping"” the TMAH. The dissolved silicon forms a passivation layer on
the aluminum surface.[2][3][4]

 Incorporate an Oxidizing Agent: The addition of an oxidizing agent, such as ammonium
persulfate ((NH4)2S20s), to the silicon-doped TMAH solution can further reduce the
aluminum etch rate to virtually zero.[2][5] This combination also tends to improve the
smoothness of the etched silicon surface.[2]

e Ensure Correct Order of Additive Dissolution: It is crucial to dissolve the silicon in the TMAH
solution before adding the oxidizing agent.[3][4][6] Reversing this order can lead to the
formation of micropyramids on the silicon surface and may not effectively passivate the
aluminum.[3]

Frequently Asked Questions (FAQSs)
Q1: What are the recommended concentrations for passivating aluminum in TMAH?

Al: The optimal concentrations depend on the TMAH concentration and desired process
temperature. Here are some experimentally verified compositions that achieve near-zero
aluminum etching:

Ammoni Si {100}
TMAH Dissolv  Silicic um Temper Etch
] . Al Etch Referen
Conc. ed Si Acid Persulfa ature Rate
Rate . ce
(wt%) (wt%) (glL) te (APS) (°C) (um/min
(wt%) )
<10
25 - 250 - 70-90 - [1]
nm/h
5 >1.4 - 04-07 85 Zero 09-1.0 [2][5]
10 >3.2 - 1.2-20 85 Zero 0.85-0.9 [2][3]
5 - 38 7 g/L 80 ~50 A/h ~1.17 [7]
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Q2: How does adding silicon to TMAH prevent aluminum etching?

A2: Dissolving silicon in the TMAH solution is believed to form a protective alumino-silicate
layer on the surface of the aluminum.[8] This passivation layer is resistant to the TMAH
etchant, thus preventing the underlying aluminum from being attacked.[2][5] The addition of an
oxidizing agent further enhances the formation and stability of this protective oxide layer.[3][4]

Q3: Besides aluminum, what other materials can be used as a mask in TMAH?

A3: While the focus is on protecting aluminum, it's important to use a primary masking layer
that is highly resistant to TMAH. The most common and effective masking materials are:

« Silicon Nitride (LPCVD): Exhibits almost no etching in TMAH and is an excellent mask.[1][8]

 Silicon Dioxide (Thermal): Has a very low etch rate, making it a suitable mask for many
applications.[1][9] The etch rate of thermal oxide is significantly lower than that of silicon,
providing high selectivity.[9]

o PECVD Dielectric Layers: While having a higher etch rate than thermal oxide or LPCVD
nitride, they can be sufficient for many micromachining processes.[1]

e Cr-Au: Can be used as a mask in TMAH, but adhesion can be a problem over long etch
times.[10]

Q4: Will adding silicon and other chemicals to TMAH affect the silicon etch rate or surface
quality?

A4: Yes, these additives can influence the etching characteristics.

 Silicon Etch Rate: Adding ammonium persulfate (APS) to a silicon-doped TMAH solution can
increase the silicon etch rate.[5]

o Surface Roughness: The addition of APS has been shown to significantly improve the
smoothness of the etched silicon surface, reducing the formation of hillocks.[2][5] However,
the order of dissolving the additives is critical; dissolving APS before silicon can lead to the
formation of micropyramids.[3] Pure TMAH solutions at lower concentrations (<15 wt%) tend
to produce rougher surfaces with pyramidal hillocks.[9]
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Experimental Protocols

Protocol 1: Preparation of Aluminum-Safe TMAH
Solution (Si and APS Method)

This protocol is based on the findings for a 5 wt% TMAH solution.

Objective: To prepare a TMAH etching solution that does not attack aluminum, achieves a high
silicon etch rate, and results in a smooth etched surface.

Materials:

e Deionized (DI) water

25 wt% TMAH solution

Silicon wafers or silicon powder

Ammonium persulfate ((NH4)2S20s)

Heated stirring plate

Beaker and necessary labware

Procedure:
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TMAH Solution Preparation Workflow

@ Prepare 5 wt% TMAH solution by diluting 25 wt% stock with DI Watea

'

@. Heat the solution to the target temperature (e.g., 85°CD

'

3. Add silicon pieces or powder to the heated TMAH solution.
(Target: = 1.4 wt% dissolved Si)

6 Stir until all silicon is completely dissolved. This may take a significant amount of tim%

'

E. CRITICAL STEP: After Si is dissolved, add Ammonium Persulfate)

(Target: 0.4-0.7 wt%)

@. Stir until the Ammonium Persulfate is fully dissolved)

7. The solution is ready for silicon etching.

Click to download full resolution via product page

Caption: Workflow for preparing aluminum-safe TMAH etchant.

e Dilution: Prepare a 5 wt% TMAH solution by diluting a commercially available 25 wt% TMAH
solution with DI water.
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Heating: Heat the solution to the desired etching temperature, typically 85°C, using a heated
stirring plate.[2]

Silicon Dissolution: Add silicon pieces or powder to the heated TMAH solution. The target is
to dissolve at least 1.4% of silicon by weight.[2]

Stirring: Allow the silicon to completely dissolve. This step can be time-consuming.

Oxidant Addition: Once the silicon is fully dissolved, add ammonium persulfate to the
solution. The target concentration is between 0.4 wt% and 0.7 wt%.[2]

Final Mixing: Stir the solution until the ammonium persulfate is completely dissolved.

Etching: The solution is now ready for the silicon anisotropic etching process. Immerse the
samples with exposed aluminum features in this solution for the required etching duration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 10. KOH and TMAH etch masks other than SiN for long Si etch [mems-news.mems-
exchange.narkive.com]

 To cite this document: BenchChem. [How to avoid aluminum etching during silicon
anisotropic etching with TMAH.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10760175#how-to-avoid-aluminum-etching-during-
silicon-anisotropic-etching-with-tmah]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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